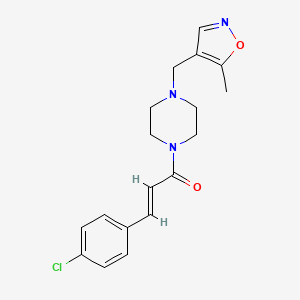![molecular formula C23H24N4O2 B2507935 2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-80-7](/img/structure/B2507935.png)
2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine" belongs to the class of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their diverse pharmacological properties. These compounds have been explored for their potential as anti-mycobacterial agents, platelet antiaggregating agents, and serotonin receptor antagonists, among other activities.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization of various precursors. For instance, the synthesis of related compounds has been reported through the reaction of diphenylpyrazoles with different amides and amidines, as well as through the cyclization of substituted pyrimidinyl-thiosemicarbazides in the presence of metal nitrates . Although the specific synthesis of the compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. This bicyclic system can be further substituted with various functional groups that influence the compound's biological activity. For example, the introduction of a chlorophenyl group and methyl substitutions has been shown to result in the formation of inversion dimers and π-stacking interactions in the crystal structure of a related compound .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the selective production of a 4-substituted product from a chloromethyl derivative . Additionally, the reactivity of these compounds allows for the formation of tetraheterocyclic systems through cyclization reactions with primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their substituents. For instance, the introduction of a benzenesulfonyl group and methyl substitutions has been shown to result in a wide range of serotonin receptor antagonistic potencies without significant correlation to major physicochemical characteristics . The presence of dimethoxyphenyl and phenylethyl groups in the compound of interest would likely contribute to its lipophilicity, solubility, and potential for interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied, revealing their potential in various biological applications. A notable synthesis approach involves the microwave irradiative cyclocondensation, leading to compounds evaluated for their insecticidal and antibacterial potential. These compounds exhibit significant activity against Pseudococcidae insects and selected microorganisms, demonstrating the compound's versatility in addressing agricultural and healthcare challenges (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Activities
Further research into the chemical synthesis of pyrazolo[1,5-a]pyrimidine derivatives underlines their potential in medical applications. For instance, specific derivatives have shown promising results in vitro for platelet antiaggregating activity, surpassing the effectiveness of acetyl-salicylic acid. Additionally, these compounds exhibited moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in animal models, suggesting a broad therapeutic potential (Bondavalli et al., 1992).
Antimicrobial and Antitumor Properties
The antimicrobial and antitumor properties of pyrazolo[1,5-a]pyrimidines further highlight their significance in scientific research. Novel series of derivatives synthesized demonstrated significant cytotoxicity against cancer cell lines, such as HCT-116 and MCF-7, as well as inhibitory effects against 5-lipoxygenase. These findings indicate the compound's potential in developing new anticancer and anti-inflammatory treatments (Rahmouni et al., 2016).
Antagonistic Activities Against Serotonin Receptors
Pyrazolo[1,5-a]pyrimidine derivatives have also been identified as potent antagonists of the serotonin 5-HT6 receptors, showcasing the compound's relevance in neuropsychiatric research. The structural modifications of these derivatives influence their receptor antagonistic activity, offering insights into the design of new therapeutic agents targeting serotonin receptors (Ivachtchenko et al., 2011).
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, the core structure of the compound, have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
It is known that the pyrazolo[1,5-a]pyrimidine core can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been shown to have significant photophysical properties, suggesting they may interact with light-sensitive biochemical pathways .
Pharmacokinetics
In silico adme prediction of some pyrazolo[1,5-a]pyrimidine derivatives has been performed, suggesting that similar compounds may have acceptable bioavailability .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been shown to have potential antimicrobial and anticancer activities, suggesting that they may have similar effects .
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups, suggesting that the compound’s action may be influenced by its chemical environment .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15-12-22(25-16(2)17-8-6-5-7-9-17)27-23(24-15)14-19(26-27)18-10-11-20(28-3)21(13-18)29-4/h5-14,16,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEKODPTIMJPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)
![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

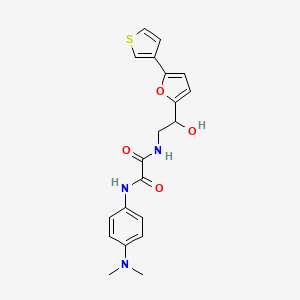
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)
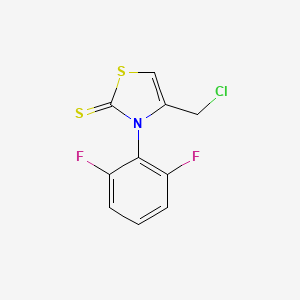
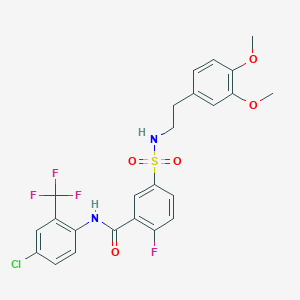

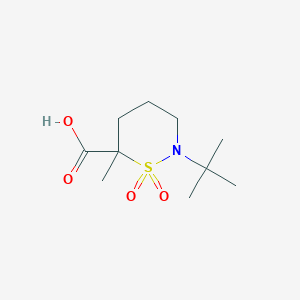

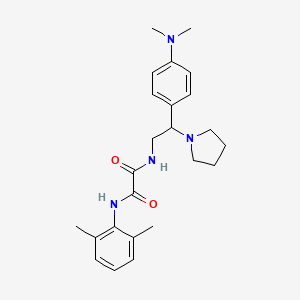
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)
![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)
